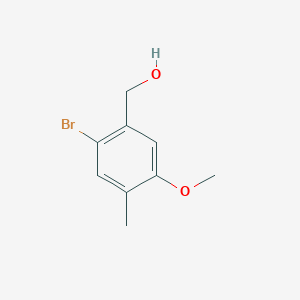

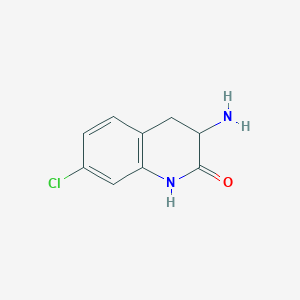

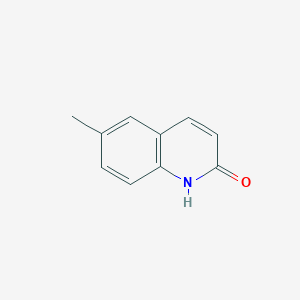

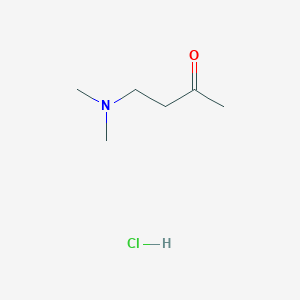

![molecular formula C12H7Cl2N3 B1281116 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 77712-91-5](/img/structure/B1281116.png)

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various imidazo[1,2-a]pyridine derivatives has been a subject of interest due to their potential biological activities. In the studies provided, different derivatives of imidazo[1,2-a]pyridine have been synthesized using various techniques. For instance, 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and characterized by spectroscopic techniques, showing significant biological activities . Similarly, 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridines were synthesized and assayed for biological activity against bacteria and fungi . Novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles were also synthesized, with their structures elucidated from chemical and spectroscopic data . Additionally, a novel synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was developed through palladium-catalyzed cascade reactions . The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines was optimized to produce imidazo[1,2-a]pyridines . Lastly, oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde were synthesized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structures of the synthesized imidazo[1,2-a]pyridine derivatives were elucidated using various spectroscopic methods. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), mass spectrometry, elemental analysis, and thin-layer chromatography were employed to confirm the structures of the synthesized compounds . The interaction of these compounds with biological targets was further confirmed by molecular docking studies, which provide insights into the potential binding modes and affinities of the compounds to their respective targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are diverse and include reactions such as palladium-catalyzed CO insertion and C-H bond activation , as well as the reaction of 2-chloropyridines with 2H-azirines to form C3-substituted imidazo[1,2-a]pyridines . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine chemistry and the potential to generate a wide array of derivatives with varying substituents and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are closely related to their molecular structures and the substituents present on the heterocyclic framework. The biological screening of these compounds revealed that some derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi . The antiglycation, antioxidant, and β-glucuronidase inhibitory activities of these compounds were also evaluated, with some derivatives showing significant activity compared to standard compounds . These properties highlight the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in various domains, including antimicrobial and antioxidant applications.

Applications De Recherche Scientifique

1. Growth and Physiochemical Characterization Studies

- Application Summary: The compound 4-chloro-2-nitroaniline was used in the growth and characterization of nonlinear optical single crystals .

- Methods of Application: The crystal was developed by a slow evaporation method at 40°C . The structure was analyzed using single-crystal XRD analysis, FTIR and FT-Raman spectral analysis, UV–Visible spectral analysis, and thermal TG/DTA thermogram analysis .

- Results: The grown crystal was found to be thermally stable up to 115°C. The nonlinear optical second harmonic generation efficiency was tested by the Kurtz Perry powder method .

2. Visible-Light-Induced Degradation Studies

- Application Summary: 4-Chlorophenol was used as a substrate in the visible-light-induced degradation studies of phenolic compounds in an aqueous suspension of pure TiO2 .

- Methods of Application: The compound was used in hydrodechlorination studies of phenols using palladium nanocrystal catalysts .

- Results: The specific results of these studies were not provided in the source .

3. Therapeutic Potential of Quinoline Derivatives

- Application Summary: Quinoline derivatives have been found to have a wide range of therapeutic potentials, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and anti-HIV agents .

- Methods of Application: The specific methods of application vary depending on the therapeutic use. For example, quinoline derivatives can be used in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

4. Synthesis of 2-Pyridones

- Application Summary: 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .

- Methods of Application: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed . For example, a novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .

Propriétés

IUPAC Name |

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCHWEIPUJGEFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

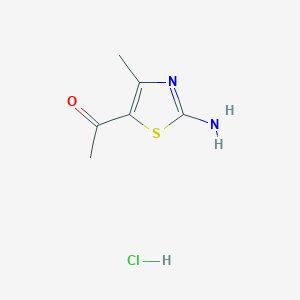

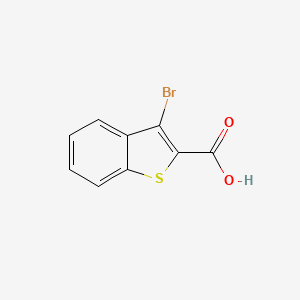

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)